molecular formula C17H28ClN B15342010 N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride CAS No. 15826-61-6

N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride

Cat. No.: B15342010
CAS No.: 15826-61-6
M. Wt: 281.9 g/mol
InChI Key: PVEPNJZYFVEYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride is a tertiary amine compound featuring a propylamine backbone substituted with cyclohexyl and phenyl groups at the 3-position, along with dimethylamine functionality. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

15826-61-6

Molecular Formula

C17H28ClN

Molecular Weight

281.9 g/mol

IUPAC Name

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H27N.ClH/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;1H

InChI Key

PVEPNJZYFVEYDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Initial Steps

The Mannich reaction is pivotal in constructing the β-amino ketone intermediate. As detailed in patents CN1948279A and CN100430376C, the process begins with acetophenone as the starting material. In a typical procedure:

  • Acetophenone reacts with formaldehyde and cyclohexylamine in a C1–C4 monohydric alcohol (e.g., methanol) under acidic catalysis (e.g., HCl or H2SO4).
  • The molar ratio of acetophenone, formaldehyde, and cyclohexylamine is optimized to 1:1.0–4.0:1.0–3.0 to maximize yield.

The product, 3-cyclohexyl-3-phenylpropan-1-amine ketone , is isolated via solvent evaporation and purified by recrystallization.

Reduction of the Ketone Intermediate

The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . For example:
$$
\text{PhCOCH}2\text{CH}2\text{NH(C}6\text{H}{11}\text{)} \xrightarrow{\text{NaBH}4} \text{PhCH(OH)CH}2\text{NH(C}6\text{H}{11}\text{)}
$$
Further reduction with Pd/C under hydrogen converts the alcohol to the primary amine:
$$
\text{PhCH(OH)CH}2\text{NH(C}6\text{H}{11}\text{)} \xrightarrow{\text{H}2, \text{Pd/C}} \text{PhCH}2\text{CH}2\text{NH(C}6\text{H}{11}\text{)}
$$

N,N-Dimethylation

The primary amine undergoes dimethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3). This step introduces the dimethylamino group:
$$
\text{PhCH}2\text{CH}2\text{NH(C}6\text{H}{11}\text{)} \xrightarrow{\text{(CH}3\text{)}2\text{SO}4} \text{PhCH}2\text{CH}2\text{N(CH}3\text{)}2\text{(C}6\text{H}_{11}\text{)}
$$

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt:
$$
\text{PhCH}2\text{CH}2\text{N(CH}3\text{)}2\text{(C}6\text{H}{11}\text{)} + \text{HCl} \rightarrow \text{PhCH}2\text{CH}2\text{N(CH}3\text{)}2\text{(C}6\text{H}{11}\text{)} \cdot \text{HCl}
$$

Alkylation and Nucleophilic Substitution

Chloro Intermediate Preparation

An alternative route, as inferred from PubChem data (CID 12707239), involves synthesizing 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine . This intermediate is prepared via:

  • Friedel-Crafts alkylation of acetophenone with chlorosulfonic acid.
  • Reaction with dimethylamine to form the tertiary amine.

Cyclohexyl Group Introduction

The chloro substituent is displaced by cyclohexylamine under nucleophilic substitution conditions (e.g., DMF, 100°C):
$$
\text{PhC(Cl)(CH}2\text{N(CH}3\text{)}2\text{)} + \text{C}6\text{H}{11}\text{NH}2 \rightarrow \text{PhC(C}6\text{H}{11}\text{)(CH}2\text{N(CH}3\text{)}_2\text{)} + \text{HCl}
$$

Salt Formation and Purification

The product is dissolved in ethanol and treated with HCl gas to form the hydrochloride salt. Final purification employs column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

Parameter Mannich Route Alkylation Route
Total Yield ≥74% over 4 steps ~65% over 3 steps
Cost Efficiency High (low-cost reagents) Moderate (specialized intermediates)
Scalability Industrial-friendly Lab-scale optimized
Purification Complexity Recrystallization Chromatography

The Mannich method is favored for large-scale production due to milder conditions and higher yields, while the alkylation route offers flexibility in intermediate functionalization.

Optimization and Industrial Considerations

Catalytic Enhancements

Recent advancements incorporate iron catalysts (e.g., Fe(acac)2) to streamline alkylation steps, reducing reliance on precious metals. For example, Fe(acac)2 with Sc(OTf)3 improves yields in N-alkylaminochlorination:
$$
\text{Alkene} + \text{N-methylhydroxylamine} \xrightarrow{\text{Fe(acac)}_2} \text{3-chloroamine derivative}
$$

Solvent Systems

  • Mannich Reaction : C1–C4 alcohols (methanol, ethanol) enhance reaction kinetics.
  • Reduction Steps : Tetrahydrofuran (THF) or diethyl ether improves LiAlH4 efficiency.

Challenges and Solutions

Regioselectivity in Sulfonylation

Competing regioisomers during sulfonylation (e.g., in intermediate 13 from PMC5581232) are resolved via column chromatography or fractional crystallization.

Byproduct Management

Unreacted dimethylamine in alkylation routes is neutralized with acetic acid , minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Substituents (Position 3) Therapeutic Class Key Pharmacological Properties Evidence ID
N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine HCl C₁₇H₂₆ClN Cyclohexyl, Phenyl Not explicitly reported Inferred: Potential CNS modulation
Pheniramine maleate C₁₆H₁₉N₃O₄ Phenyl, 2-Pyridyl Antihistamine H1 receptor antagonism
S-(+)-N,N-Dimethyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine Oxalate C₂₀H₂₂N₂O₅S 1-Naphthoxy, 2-Thienyl Research compound Serotonin/norepinephrine reuptake inhibition
Amitriptyline HCl C₂₀H₂₃N·HCl Dibenzocycloheptene Tricyclic antidepressant Norepinephrine/serotonin reuptake inhibition
Fluoxetine HCl C₁₇H₁₈F₃NO·HCl Trifluoromethylphenoxy SSRI antidepressant Selective serotonin reuptake inhibition
Doxepin HCl C₁₉H₂₁NO·HCl Dibenzoxepin Tricyclic antidepressant H1 receptor antagonism, serotonin/norepinephrine reuptake inhibition

Substituent Effects on Activity

  • Cyclohexyl vs. However, the absence of heteroatoms (e.g., oxygen in Fluoxetine’s trifluoromethylphenoxy group ) could reduce selectivity for serotonin transporters.
  • Dimethylamine Backbone :
    The N,N-dimethylpropylamine structure is shared with tricyclic antidepressants like Amitriptyline and Doxepin , which exhibit dual reuptake inhibition. This suggests the target compound might have similar mechanisms but modulated by its unique substituents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (HCl Salt)
N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine HCl 313.86 ~3.5 High (hydrochloride salt)
Pheniramine maleate 317.34 2.8 Moderate
Fluoxetine HCl 345.79 4.1 High
Amitriptyline HCl 313.86 4.9 High
  • Solubility : All hydrochlorides exhibit high aqueous solubility, critical for oral bioavailability.

Therapeutic Potential and Limitations

  • Antihistamine Activity : Unlike Pheniramine, the target compound lacks a pyridyl group, which is critical for H1 receptor binding . This suggests divergent therapeutic applications.
  • Research Applications : The S-(+)-naphthoxy-thienyl analog demonstrates the role of bulky substituents in reuptake inhibition, guiding future modifications of the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-3-cyclohexyl-3-phenyl propylamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of cyclohexyl-phenylpropylamine intermediates followed by dimethylation. For purification, techniques like recrystallization (using toluene or ethanol) or column chromatography (silica gel, eluent: dichloromethane/methanol) are effective. Diisopropylethylamine can minimize byproducts during dimethylation steps . Purity validation requires HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and mass spectrometry (ESI+ mode) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR (e.g., δ 2.2–2.4 ppm for dimethylamino protons), 13C^{13}C-NMR (quaternary carbons for cyclohexyl/phenyl groups), and FT-IR (N-H stretching at ~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .

Q. What are the preliminary toxicity profiles for this compound, and how should safety protocols be designed?

  • Methodological Answer : Acute toxicity can be assessed via OECD Guideline 423 using rodent models. In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) should precede in vivo studies. Safety protocols must include fume hoods for synthesis, PPE (gloves, goggles), and emergency eyewash stations, as amines often exhibit skin/eye irritation .

Advanced Research Questions

Q. How can chiral impurities in the synthesis of This compound be resolved and quantified?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or SFC (supercritical CO2_2/methanol) can separate enantiomers. For quantification, calibrate with enantiopure standards and validate via linearity (R2^2 >0.99) and LOD/LOQ studies .

Q. What strategies are effective for analyzing degradation products under stressed conditions (e.g., heat, light, pH)?

  • Methodological Answer : Perform forced degradation studies:

  • Thermal : Heat at 80°C for 24 hrs.
  • Photolytic : Expose to UV (ICH Q1B).
  • Hydrolytic : Test in 0.1M HCl/NaOH at 60°C.
    Analyze degradation products via LC-MS/MS (Q-TOF) and compare with impurity databases (e.g., ). Stability-indicating methods require baseline separation of all peaks .

Q. How does the cyclohexyl-phenyl substitution impact receptor binding compared to analogs like Atomoxetine or Duloxetine?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) using serotonin/norepinephrine transporter (SERT/NET) crystal structures (PDB: 5I71). Compare binding affinities (ΔG values) with Atomoxetine ( ) or Fluoxetine ( ). Validate via radioligand displacement assays (3H^3H-citalopram for SERT) .

Q. What in vitro models are suitable for studying the compound’s metabolic pathways?

  • Methodological Answer : Use human liver microsomes (HLM) with NADPH cofactor. Identify phase I metabolites via LC-HRMS (e.g., hydroxylation at cyclohexyl group). Phase II metabolism (glucuronidation) can be studied with UDP-glucuronic acid. Compare metabolic stability (t1/2_{1/2}) with control compounds .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported toxicity data from different sources?

  • Methodological Answer : Cross-validate using standardized assays (e.g., OECD vs. EPA guidelines). For conflicting in vitro data, repeat assays with stricter controls (e.g., cell line authentication, serum-free media). Meta-analysis of literature (e.g., vs. 19) may reveal protocol variability (dose, exposure time) .

Q. What analytical techniques differentiate between polymorphic forms of this hydrochloride salt?

  • Methodological Answer : XRPD (X-ray powder diffraction) identifies crystalline vs. amorphous forms. DSC (differential scanning calorimetry) detects melting point variations (>5°C indicates polymorphism). Raman spectroscopy (peak shifts at 500–600 cm1^{-1}) provides rapid screening .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDSC180–185°C (decomposes)
LogP (Lipophilicity)Shake-flask (octanol/water)3.2 ± 0.3
Plasma Stability (t1/2_{1/2})HLM incubation + LC-MS45 ± 5 mins
Chiral PurityChiral HPLC>99% ee

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.